N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. This compound is categorized under various classifications based on its functional groups and structural characteristics.
This compound is available from various chemical suppliers and manufacturers specializing in bioactive reagents and screening compounds. It is primarily used for non-human research purposes and is not intended for therapeutic or veterinary use. The compound's CAS number is 524683-31-6, and its molecular formula is C26H26N4O3S2, indicating a substantial molecular weight of 506.64 g/mol .
The compound can be classified as a thieno[2,3-c]pyridine derivative due to the presence of the thieno ring fused with a pyridine structure. It also features a cyano group and a dimethylformimidamide moiety, which contribute to its reactivity and potential biological activity.
The synthesis of N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step organic reactions. Although specific methods are not detailed in the available literature, general synthetic approaches may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to characterize the synthesized compound.
The molecular structure of N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide can be represented using various chemical notation systems:
InChI=1S/C26H26N4O3S2/c27-16-23-22-12-15-29(17-19-6-2-1-3-7-19)18-24(22)34-26(23)28-25(31)20-8-10-21(11-9-20)35(32,33)30-13-4-5-14-30/h1-3,6-11H,4-5,12-15,17-18H2,(H,28,31)
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N
The compound features multiple functional groups that contribute to its chemical properties:
The chemical reactivity of N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide can be explored through various organic reactions:
Reaction conditions such as pH and temperature significantly affect these reactions' outcomes. Monitoring these parameters ensures that desired products are obtained with minimal side reactions.
Further studies are required to establish a clear understanding of how this compound interacts with biological systems and its potential therapeutic effects.
While specific physical properties such as melting point or boiling point are not extensively documented in available sources, it is known that compounds with similar structures typically exhibit:
The chemical properties include:
Relevant analytical techniques like spectroscopy (IR, NMR) can provide insights into these properties.
N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide has several potential applications in scientific research:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5